molecular formula C12H15NO2 B3321755 3-(Benzylamino)cyclobutane-1-carboxylic acid CAS No. 1382035-25-7

3-(Benzylamino)cyclobutane-1-carboxylic acid

Cat. No.: B3321755
CAS No.: 1382035-25-7
M. Wt: 205.25
InChI Key: AEZROTIRNKHKAU-UHFFFAOYSA-N
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Description

3-(Benzylamino)cyclobutane-1-carboxylic acid (CAS 1274904-54-9) is a cyclobutane-based building block of significant interest in medicinal chemistry and drug discovery . Its molecular formula is C12H15NO2, and it features both a carboxylic acid and a benzylamino functional group on the cyclobutane ring, making it a versatile scaffold for the synthesis of more complex molecules . The compound is often utilized as a constrained moiety, with the rigid cyclobutane ring potentially influencing the conformational properties and metabolic stability of resulting compounds . Researchers value this and similar aminocyclobutane carboxylic acids for their application in developing pharmacologically active molecules, including those with potential anticancer and antimicrobial activities, as suggested by studies on related cyclobutane-containing structures . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(benzylamino)cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-12(15)10-6-11(7-10)13-8-9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEZROTIRNKHKAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1NCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylamino)cyclobutane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through various methods, including and ring-closing reactions.

    Introduction of the Benzylamino Group: The benzylamino group can be introduced through nucleophilic substitution reactions, where a benzylamine reacts with a suitable cyclobutane derivative.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a cyclobutane derivative with carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylamino)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylamino group can yield benzaldehyde derivatives, while reduction of the carboxylic acid group can produce cyclobutanol derivatives.

Scientific Research Applications

Medicinal Chemistry

3-(Benzylamino)cyclobutane-1-carboxylic acid serves as a crucial building block in the synthesis of various pharmacologically active compounds. Its unique structure allows for modifications that can lead to the development of new therapeutic agents targeting various diseases.

Table 1: Potential Therapeutic Applications

Application AreaDescription
Cancer TreatmentEnhances immune response, potentially inhibiting tumor growth.
NeuroprotectionExhibits protective effects against neurodegenerative diseases.
Anti-inflammatory AgentsPotential use in reducing inflammation through modulation of immune pathways.

Biological Research

The compound's interactions with biological targets have been a focus of research, particularly in understanding its mechanism of action. Studies indicate that it may influence cellular pathways, such as immune response modulation and cancer cell proliferation inhibition.

Case Study: Immune Modulation

Research has shown that derivatives of cyclobutane compounds can activate natural killer (NK) cells, leading to inhibited growth in pancreatic cancer models. This suggests potential applications in oncology by enhancing the body's immune response against tumors .

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its ability to undergo nucleophilic substitutions and coupling reactions makes it versatile for further synthetic modifications.

Electrochemical Activity

Research indicates that when combined with 2,2,2-trifluoroacetic acid (TFA), this compound exhibits enhanced reactivity in electroreductive alkylations, which is crucial for synthesizing biologically active compounds .

Mechanism of Action

The mechanism of action of 3-(Benzylamino)cyclobutane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes and receptors, modulating their activity. The exact pathways involved can vary and are the subject of ongoing research.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features, physicochemical properties, and applications of 3-(Benzylamino)cyclobutane-1-carboxylic acid with analogous compounds:

Compound Name Substituents CAS No. Molecular Weight (g/mol) Key Properties
This compound 3-benzylamino, 1-carboxylic 1382035-25-7 ~218.25 Basic amino group enhances solubility in acidic media; rigid cyclobutane backbone .
3-Amino-1-phenylcyclobutane-1-carboxylic acid 3-amino, 1-phenyl, 1-carboxylic 1334488-57-1 ~217.25 Phenyl group increases lipophilicity; potential for π-π stacking interactions .
1-Amino-3-(benzyloxy)cyclobutanecarboxylic Acid Hydrochloride 3-benzyloxy, 1-amino, HCl salt 1207894-63-0 257.71 Benzyloxy group reduces basicity; hydrochloride salt improves crystallinity .
3-(tert-Butoxy)cyclobutane-1-carboxylic acid 3-tert-butoxy, 1-carboxylic 1899832-83-7 ~200.23 Bulky tert-butoxy group increases steric hindrance; may enhance metabolic stability .
1-Benzylcyclobutane-1-carboxylic acid 1-benzyl, 1-carboxylic 114672-02-5 190.24 Lacks amino group; lower water solubility; white crystalline solid .
Benzocyclobutyl-1-carboxylic acid Bicyclic (benzocyclobutene), 1-carboxylic - ~160.17 Bicyclic structure introduces ring strain; higher reactivity in Diels-Alder reactions .

Biological Activity

3-(Benzylamino)cyclobutane-1-carboxylic acid is an organic compound notable for its cyclobutane ring structure, which incorporates a benzylamino group and a carboxylic acid functional group. Its molecular formula is C12H15NO2C_{12}H_{15}NO_2. This compound has attracted interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Structure

The unique three-dimensional conformation of this compound arises from the cyclobutane moiety, which contributes to its chemical reactivity and biological interactions. The compound can be represented structurally as follows:

3 Benzylamino cyclobutane 1 carboxylic acid\text{3 Benzylamino cyclobutane 1 carboxylic acid}

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in pharmacology. Although specific mechanisms of action remain largely undocumented, preliminary studies suggest interactions with various biological targets, influencing biochemical pathways.

Potential Therapeutic Applications

The compound has been evaluated for its potential therapeutic roles against various diseases. Some key findings include:

  • Antiproliferative Activity : In cell-based studies, this compound showed antiproliferative effects against tumor cell lines such as DLD-1, T24, and SH-SY-5Y, indicating its potential in cancer treatment .
  • Binding Affinity Studies : Interaction studies have focused on the compound's binding affinity to specific enzymes and receptors. These studies utilize techniques like molecular docking simulations to predict biological activity and identify potential binding sites.

The mechanism by which this compound exerts its effects likely involves:

  • Enzyme Interaction : The benzylamino group may interact with enzymes or receptors, modulating their activity.
  • Structural Stability : The cyclobutane ring provides structural stability, while the carboxylic acid group can participate in hydrogen bonding and other interactions that influence biological activity.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-(Benzylamino)cyclobutane-1-carboxylic acidSimilar cyclobutane structure but different substitutionVariations in biological activity
4-(Aminomethyl)cyclobutane-1-carboxylic acidContains an aminomethyl group instead of benzylPotentially different pharmacological profiles
3-(Trifluoromethyl)cyclobutane-1-carboxylic acidFluorinated variant with enhanced lipophilicityOften exhibits different reactivity and stability

This table illustrates the diversity within cyclobutane derivatives while highlighting the distinct characteristics of this compound.

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of various compounds, this compound was tested alongside known anticancer agents. The results indicated significant antiproliferative activity against specific cancer cell lines, suggesting its potential as a lead compound for further development in oncology .

Case Study 2: Interaction with Histone Modifications

Another investigation focused on the compound's ability to influence histone modifications. It was found that this compound could affect histone methylation patterns, providing insights into its mechanism of action in regulating gene expression .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(Benzylamino)cyclobutane-1-carboxylic acid, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves cyclobutane ring functionalization followed by benzylamine conjugation. Key steps include:

  • Cyclobutane carboxylation : Use cyclobutane derivatives (e.g., cyclobutane-1-carboxylic acid precursors) as starting materials .
  • Amine coupling : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach benzylamine while minimizing racemization .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF vs. THF) to balance solubility and reaction rate .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • Spectroscopy : 1^1H/13^{13}C NMR to verify cyclobutane ring geometry (e.g., trans/cis isomerism) and benzylamine substitution patterns .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (C12_{12}H14_{14}NO2+_2^+ expected) and rule out side products .
  • X-ray crystallography : For absolute stereochemical confirmation if crystalline derivatives are obtainable .

Q. What are the critical stability considerations for handling and storing this compound?

  • Methodological Answer :

  • Storage : Keep in airtight containers under inert gas (N2_2/Ar) at –20°C to prevent oxidation or hydrolysis .
  • Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and acidic/basic conditions that may degrade the cyclobutane ring .
  • Monitoring : Conduct periodic stability tests via HPLC to detect decomposition (e.g., free benzylamine or cyclobutane fragments) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

  • Methodological Answer :

  • DFT calculations : Model transition states for ring-opening reactions or benzylamine deprotection under acidic conditions .
  • Molecular dynamics : Simulate solvent interactions (e.g., water vs. DMSO) to predict solubility and aggregation behavior .
  • Docking studies : Investigate binding affinities with biological targets (e.g., enzymes with cyclobutane-binding pockets) .

Q. What experimental strategies resolve contradictions in reported physical properties (e.g., melting point discrepancies)?

  • Methodological Answer :

  • Purity assessment : Use differential scanning calorimetry (DSC) to distinguish melting points of pure compound vs. impurities .
  • Polymorph screening : Test recrystallization in solvents of varying polarity (e.g., ethanol vs. ethyl acetate) to isolate stable crystalline forms .
  • Collaborative validation : Cross-reference data with independent labs using standardized protocols (e.g., ISO guidelines) .

Q. How can researchers mitigate the lack of acute toxicity data for this compound in biological assays?

  • Methodological Answer :

  • Proximal analogs : Use toxicity data from structurally similar compounds (e.g., benzylamine derivatives) to estimate safe handling thresholds .
  • In silico prediction : Apply QSAR models (e.g., TOPKAT) to predict LD50_{50} values based on molecular descriptors .
  • Gradual testing : Begin with low-concentration in vitro assays (e.g., MTT on HEK293 cells) before advancing to in vivo studies .

Methodological Challenges and Solutions

Q. What techniques are recommended for analyzing degradation products under oxidative stress?

  • Methodological Answer :

  • LC-MS/MS : Identify degradation byproducts (e.g., benzaldehyde from benzylamine oxidation) using fragmentation patterns .
  • Accelerated aging : Expose samples to elevated temperatures (40–60°C) and O2_2 to simulate long-term stability issues .
  • Radical scavengers : Add antioxidants (e.g., BHT) during storage to suppress free radical-mediated degradation .

Q. How can stereochemical purity be ensured during large-scale synthesis?

  • Methodological Answer :

  • Chiral chromatography : Use HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .
  • Asymmetric catalysis : Employ chiral catalysts (e.g., Rhodium-BINAP complexes) to favor enantioselective cyclobutane formation .
  • Circular dichroism (CD) : Validate enantiomeric excess (ee) by comparing CD spectra with known standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Benzylamino)cyclobutane-1-carboxylic acid
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3-(Benzylamino)cyclobutane-1-carboxylic acid

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